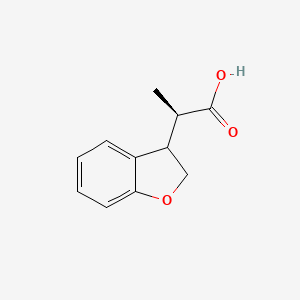![molecular formula C7H12ClNO2 B2946485 Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1536392-01-4](/img/structure/B2946485.png)
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is an organic compound with the chemical formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It appears as a colorless to pale yellow solid and is soluble in many polar organic solvents such as methanol, ethanol, and chloroform . This compound is relatively stable under standard storage conditions .
作用机制
Target of Action
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known as 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), is a complex organic compound that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also used in the synthesis of numerous drugs, including protease inhibitors like boceprevir and narlaprevir, which are used in anti-hepatitis C therapy .
Mode of Action
The exact mode of action of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been synthesized via intramolecular cyclopropanation of alpha-diazoacetates using ru (ii) catalysis . This process involves the formation of a three-membered cyclopropane ring within the molecule, which is a key step in the synthesis of many biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to be crucial components in several antiviral medications . For instance, they play a key role in the production of boceprevir and narlaprevir, which are used in anti-hepatitis C therapy . These drugs inhibit the protease enzyme of the hepatitis C virus, preventing the virus from replicating .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to have optimal pharmacokinetic properties to ensure effective bioavailability .
Result of Action
The molecular and cellular effects of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to exhibit high cytotoxicity and are promising antitumor agents . They are also used in the synthesis of drugs that inhibit the replication of viruses, such as the hepatitis C virus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to be stable under physiological conditions . Factors such as pH, temperature, and the presence of other molecules can influence the action and stability of these compounds .
准备方法
The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid . This reaction proceeds under acidic conditions to yield the desired ester hydrochloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
相似化合物的比较
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the carboxylate group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This derivative features additional methyl groups, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
属性
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNHGVKCYWCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
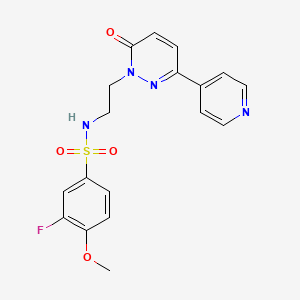
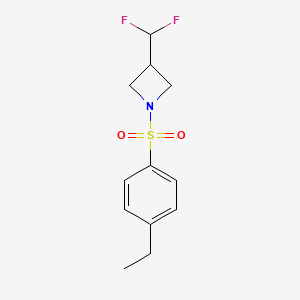
![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
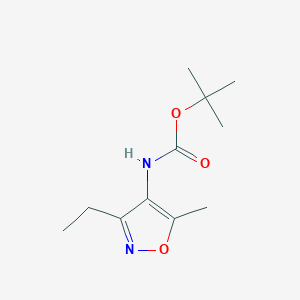
![7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2946415.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)
![2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2946417.png)
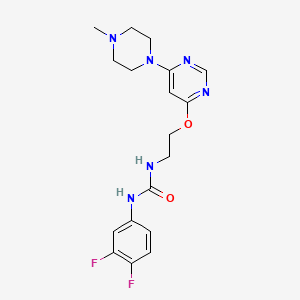
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2946420.png)
![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)
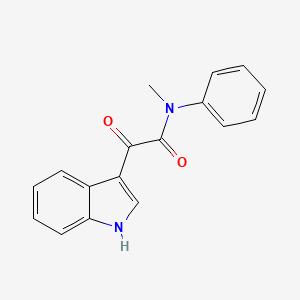
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)
